![molecular formula C16H18O2 B14150765 4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol CAS No. 20291-66-1](/img/structure/B14150765.png)
4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetramethyl-2,2’-biphenol is a significant compound in organic chemistry, particularly known for its role as a building block for ligands in transition-metal catalysis . This compound is characterized by its symmetrical biphenol structure, which includes four methyl groups attached to the biphenyl core. Its unique structure makes it an essential component in various industrial and research applications.
Vorbereitungsmethoden
The synthesis of 3,3’,5,5’-tetramethyl-2,2’-biphenol can be achieved through several methods:
Analyse Chemischer Reaktionen
3,3’,5,5’-Tetramethyl-2,2’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using different oxidizing agents to form quinones.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Coupling Reactions: The compound is often used in coupling reactions to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetramethyl-2,2’-biphenol has a wide range of applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and pharmaceutical applications.
Wirkmechanismus
The mechanism by which 3,3’,5,5’-tetramethyl-2,2’-biphenol exerts its effects is primarily through its role as a ligand. The methyl groups on the biphenyl core enhance the compound’s ability to stabilize transition metal complexes, facilitating various catalytic processes. The hyperconjugation of the methyl groups with the aromatic system increases the dispersion interaction surface, improving the enantioselective properties of the entire complex .
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetramethyl-2,2’-biphenol can be compared with other biphenol compounds such as:
3,3’,5,5’-Tetramethylbiphenyl: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain catalytic processes.
2,2’,5,5’-Tetramethylbiphenyl: Another similar compound with slight variations in the position of the methyl groups, affecting its chemical properties and applications.
The unique positioning of the methyl groups in 3,3’,5,5’-tetramethyl-2,2’-biphenol makes it particularly effective in stabilizing metal complexes, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
20291-66-1 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2-(2-hydroxy-4,6-dimethylphenyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8,17-18H,1-4H3 |
InChI-Schlüssel |
PZVOOXOMADTHHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


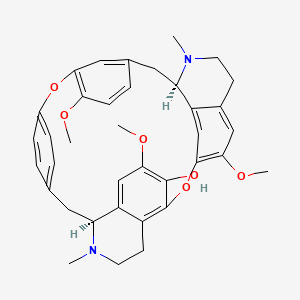
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
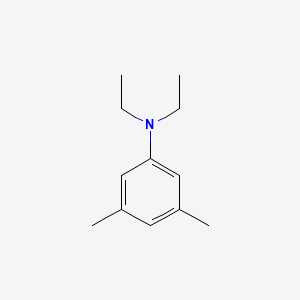
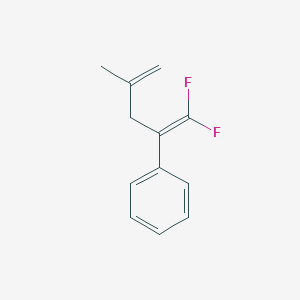
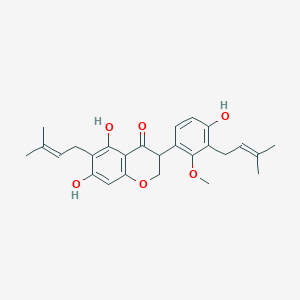
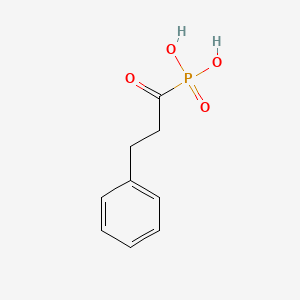
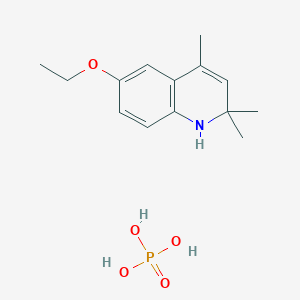
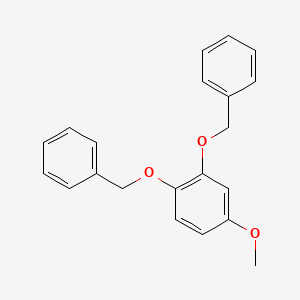
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
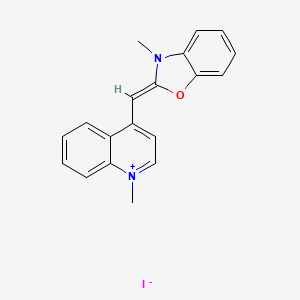
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
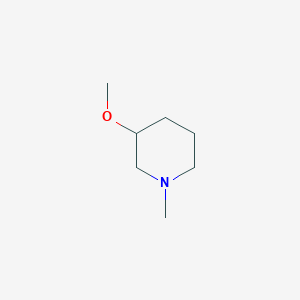
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
